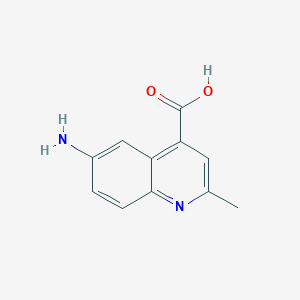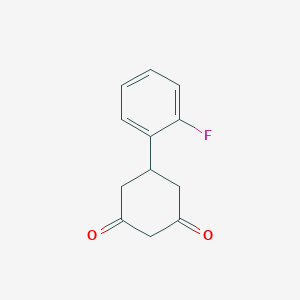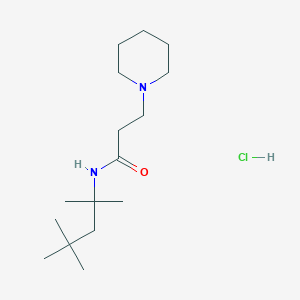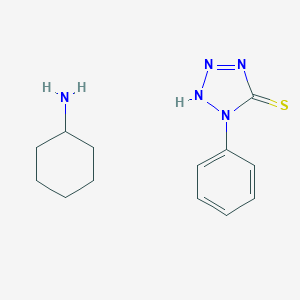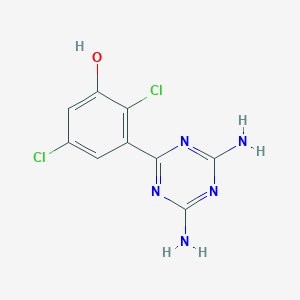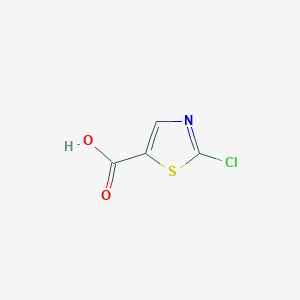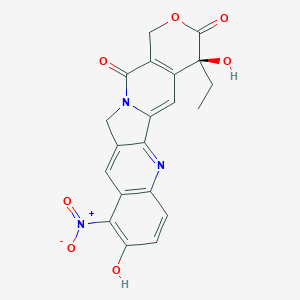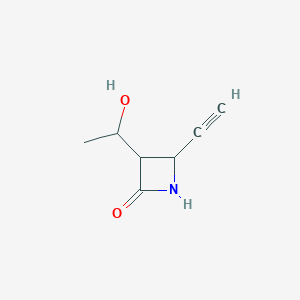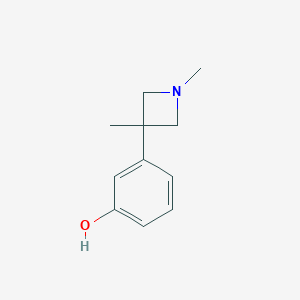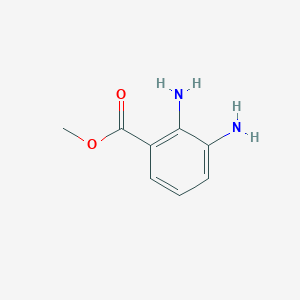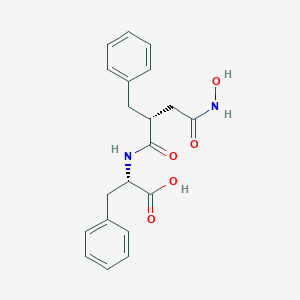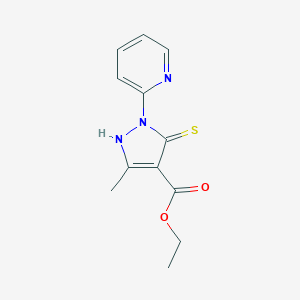
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester, also known as PD98059, is a synthetic compound that has been widely used as a research tool in the field of biochemistry and pharmacology. PD98059 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and survival.
Mecanismo De Acción
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester acts as a competitive inhibitor of MEK1 and MEK2, which are the upstream kinases that activate the extracellular signal-regulated kinase (ERK) pathway. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester binds to the ATP-binding site of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2. This, in turn, blocks the downstream signaling events that lead to the activation of various transcription factors and gene expression.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been used to study the role of the MAPK pathway in various disease states, including cancer, inflammation, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has several advantages as a research tool, including its high potency and selectivity for MEK1 and MEK2, its ability to block the downstream signaling events of the MAPK pathway, and its low toxicity in vitro. However, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has some limitations, including its limited solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects on other kinases.
Direcciones Futuras
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been an invaluable research tool in the study of the MAPK pathway and its role in various biological processes and disease states. However, there is still much to be learned about the complex signaling events that occur downstream of MEK1 and MEK2. Future research directions may include the development of new and more potent inhibitors of MEK1 and MEK2, the identification of novel downstream targets of the MAPK pathway, and the investigation of the role of the MAPK pathway in other physiological and pathological conditions.
Métodos De Síntesis
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester can be synthesized by a multistep process involving the reaction of 3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine with ethyl 2-bromoacetate, followed by the reaction with thiourea to yield the key intermediate 5-mercapto-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The final step involves the esterification of the carboxylic acid group with ethyl alcohol to give 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester in high yield and purity.
Aplicaciones Científicas De Investigación
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been extensively used as a research tool to investigate the role of the MAPK pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and oncogenesis. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to inhibit the activation of MAPK kinase (MEK), which is upstream of the MAPK pathway, and thus block the downstream signaling events that lead to the activation of various transcription factors and gene expression.
Propiedades
Número CAS |
104909-31-1 |
|---|---|
Nombre del producto |
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester |
Fórmula molecular |
C12H13N3O2S |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
ethyl 5-methyl-2-pyridin-2-yl-3-sulfanylidene-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-8(2)14-15(11(10)18)9-6-4-5-7-13-9/h4-7,14H,3H2,1-2H3 |
Clave InChI |
DIOQRHVMGAJNCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C |
SMILES canónico |
CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C |
Sinónimos |
1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-MERCAPTO-3-METHYL-1-(2-PYRIDINYL)-, ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
